
2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxylic acid and carbamoyl functional groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid typically involves the reaction of pyrazine derivatives with suitable reagents. One common method involves the reaction of pyrazine-2-carboxylic acid with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce 2-carbamoyl-5-hydroxy-2H-pyrazine-3-carboxylic acid.
科学的研究の応用
2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the carbamoyl group but shares the pyrazine ring structure.
2-carbamoylpyrazine: Similar structure but without the carboxylic acid group.
5-oxo-2H-pyrazine-3-carboxylic acid: Similar but lacks the carbamoyl group.
Uniqueness
2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. This dual functionality distinguishes it from other pyrazine derivatives and enhances its utility in various fields.
特性
分子式 |
C6H5N3O4 |
|---|---|
分子量 |
183.12 g/mol |
IUPAC名 |
2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1,3H,(H2,7,11)(H,12,13) |
InChIキー |
ZKVQIAMWJCCWTA-UHFFFAOYSA-N |
正規SMILES |
C1=NC(C(=NC1=O)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
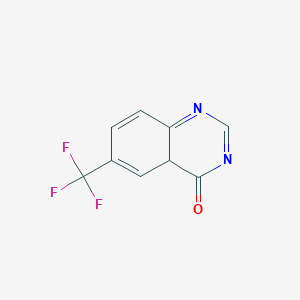
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
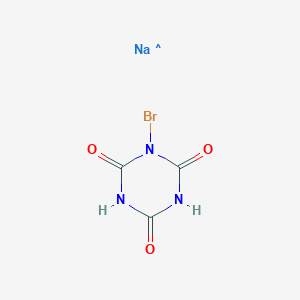
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
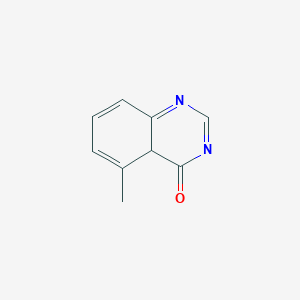
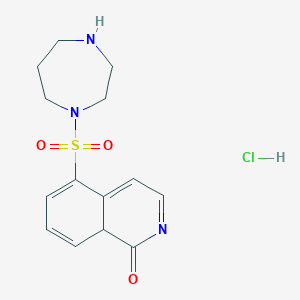
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
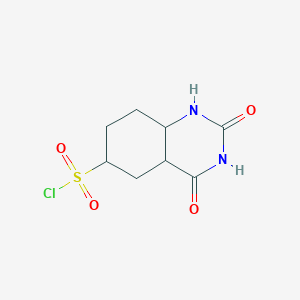
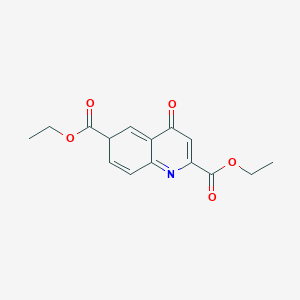
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)

![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
